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Compound of Interest

Compound Name: Carmichaenine A

Cat. No.: B15593909

An in-depth analysis for researchers, scientists, and drug development professionals.

The scientific landscape surrounding Carmichaenine A presents a notable challenge due to
conflicting data and a lack of a definitive chemical identifier. This technical guide aims to clarify
the existing information, highlight the ambiguities, and provide a comprehensive overview of
the chemical and biological knowledge related to compounds associated with this name,
primarily isolated from the plant Aconitum carmichaelii.

The Ambiguity of Carmichaenine A: A Case of
Mistaken Identity?

Initial database searches for "Carmichaenine A" reveal significant discrepancies. A
commercial supplier, EvitaChem, lists a compound named Carmichaenine A with the
molecular formula Cs1H43NO7. However, the accompanying description on the same platform
details a completely different molecule with the formula C14H1sN3O2 and attributes its origin to
fungal species. This inconsistency underscores the critical need for careful verification of the
chemical identity of any compound labeled as Carmichaenine A.

Further complicating the matter, the scientific literature extensively documents a series of
diterpenoid alkaloids isolated from Aconitum carmichaelii with similar-sounding names. These
include carmichasines A—D and carmichaeline A. It is plausible that "Carmichaenine A" may
be a trivial name, a synonym for one of these characterized compounds, or a misnomer that
has entered the chemical lexicon.
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Given the lack of a specific and verified CAS number for a compound uniquely identified as
"Carmichaenine A," this guide will focus on the well-characterized, related diterpenoid
alkaloids from Aconitum carmichaelii.

Chemical Properties of Related Diterpenoid
Alkaloids

The roots of Aconitum carmichaelii are a rich source of Ci9- and Czo-diterpenoid alkaloids, a
class of natural products known for their complex structures and potent biological activities.
Below is a summary of the key chemical properties of some relevant, structurally elucidated

compounds.
Molecular
Compound Molecular . Key Structural
CAS Number Weight ( g/mol
Name Formula | Features
First natural C1e-
) ) diterpenoid
Not available in
Carmichasine A ) C22H29N Os 387.47 alkaloid
cited sources ]
possessing a
cyano group.[1]
) ) Not available in Cio-diterpenoid
Carmichasine B ] C22H31NOs 389.49 ]
cited sources alkaloid.[1]
, , Not available in Cio-diterpenoid
Carmichasine C ) C24H35NOe6 433.54 )
cited sources alkaloid.[1]
) ) Not available in Cio-diterpenoid
Carmichasine D C24H33NOe 431.52

cited sources alkaloid.[1]
o . o Anew Czo-
) ) Not available in Not specified in Not specified in ) )
Carmichaeline A ) diterpenoid
cited sources abstract abstract )
alkaloid.[2]
Hetisan-type
Carmichaenine B 2065228-60-4 C23H37NO7 439.5 C2o-diterpenoid

alkaloid.
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Isolation and Structure Elucidation: Methodologies

The isolation and characterization of these complex alkaloids from Aconitum carmichaelii
involve a series of sophisticated analytical techniques.

Extraction and Isolation Workflow

A general workflow for the extraction and isolation of diterpenoid alkaloids from plant material is
depicted below. This process typically involves solvent extraction followed by multiple
chromatographic steps to separate the individual compounds.

Dried and Powdered Solvent Extraction Crude Alkaloidal i Total Alkaloid Column Chromatography " - Pure Diterpenoid
’ Roots of A. carmichaelii [ > ’ (e.., Methanol) > ’ Extract > ’ SoBaselpartiiopinof— ’ Fraction > ’ (Silica gel, Alumina) (REEIIS Bisparaivellle Alkaloids
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Figure 1. General workflow for the isolation of diterpenoid alkaloids.

Structure Elucidation Techniques

The definitive structures of these novel compounds are determined through a combination of
spectroscopic methods:

o High-Resolution Electrospray lonization Mass Spectrometry (HR-ESI-MS): To determine the
precise molecular weight and elemental compaosition.

« Infrared (IR) Spectroscopy: To identify key functional groups.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (*H and *3C) and 2D
(COSY, HSQC, HMBC) experiments to elucidate the complex carbon-hydrogen framework
and the connectivity of the molecule.

Biological Activities and Future Directions

Diterpenoid alkaloids from Aconitum species are renowned for their wide range of biological
activities, which include cardiotonic, anti-inflammatory, analgesic, and neuroprotective effects.
However, they are also known for their significant toxicity, which necessitates careful
investigation.
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The cytotoxic activities of the newly isolated carmichasines A-D were investigated against
several human cancer cell lines, including MCF-7, HCT116, A549, and 786-0.[1] However,
none of these compounds showed considerable cytotoxic activity in this particular study.[1] This
highlights the importance of comprehensive screening to identify the specific biological targets
and therapeutic potential of each unique alkaloid.

Conclusion for the Research Community

The case of Carmichaenine A serves as a crucial reminder of the importance of precise
chemical identification in natural product research. While a compound definitively and uniquely
identified as "Carmichaenine A" remains elusive in the peer-reviewed scientific literature, the
family of related diterpenoid alkaloids from Aconitum carmichaelii presents a rich field for
further investigation.

For researchers and drug development professionals, it is imperative to:

» Verify the CAS number and molecular structure of any compound of interest from reliable,
peer-reviewed sources or established chemical databases.

» Recognize the potential for ambiguity with trivial names and the existence of numerous,
structurally similar natural products from the same source.

o Pursue the isolation and characterization of novel diterpenoid alkaloids, as they may hold the
key to new therapeutic agents.

Future research should focus on the complete spectroscopic characterization and biological
evaluation of each isolated alkaloid from Aconitum carmichaelii to unlock their full therapeutic
potential while understanding their toxicological profiles. The complex and diverse chemistry of
this plant species undoubtedly holds promise for the discovery of novel drug leads.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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